An In-depth Technical Guide to Bis(4-nitrophenyl) oxalate: Chemical Properties and Structure
An In-depth Technical Guide to Bis(4-nitrophenyl) oxalate: Chemical Properties and Structure
Disclaimer: Publicly available scientific literature and spectral data for bis(4-nitrophenyl) oxalate (B1200264) are limited. Much of the available information pertains to the structurally similar but distinct compound, bis(4-nitrophenyl) carbonate. Therefore, this guide has been compiled using the available patent literature for the synthesis of bis(4-nitrophenyl) oxalate, general principles of organic chemistry, and established knowledge of peroxyoxalate chemiluminescence. Experimental protocols and spectral data are presented as representative examples based on analogous compounds and should be adapted and validated in a laboratory setting.
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of bis(4-nitrophenyl) oxalate, a key reagent in the field of chemiluminescence. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize or are investigating chemiluminescent systems.
Chemical Properties and Structure
Bis(4-nitrophenyl) oxalate is a diaryl oxalate ester characterized by the presence of two p-nitrophenyl groups linked to an oxalate core. The electron-withdrawing nature of the nitrophenyl groups makes it a highly reactive precursor for generating chemiluminescence upon reaction with an oxidant, typically hydrogen peroxide.
Table 1: Chemical and Physical Properties of Bis(4-nitrophenyl) oxalate
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₈N₂O₈ | Calculated |
| Molecular Weight | 348.22 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to white crystalline solid | Analogy to similar diaryl oxalates |
| Melting Point | Not reported, but expected to be a high-melting solid | Analogy to similar diaryl oxalates |
| Solubility | Expected to be soluble in polar organic solvents (e.g., acetonitrile, ethyl acetate (B1210297), THF) and insoluble in water. | General solubility of diaryl oxalates |
| Stability | Sensitive to moisture and bases. Should be stored in a cool, dry, and dark environment. | General stability of aryl oxalates |
Table 2: Structural Identifiers for Bis(4-nitrophenyl) oxalate
| Identifier | String |
| SMILES | O=C(O[C]1=CC=C(--INVALID-LINK--=O)C=C1)C(=O)O[C]2=CC=C(--INVALID-LINK--=O)C=C2 |
| InChI | InChI=1S/C14H8N2O8/c17-15(18)9-1-5-11(6-2-9)23-13(21)14(22)24-12-7-3-10(4-8-12)16(19)20/h1-8H |
Synthesis and Purification
The synthesis of bis(4-nitrophenyl) oxalate can be achieved through two primary routes: the direct esterification of 4-nitrophenol (B140041) with oxalyl chloride or the nitration of diphenyl oxalate. The latter approach is described in patent literature and is detailed below.
Experimental Protocol 1: Synthesis of Bis(4-nitrophenyl) oxalate via Nitration of Diphenyl Oxalate
This protocol is based on the method described in patent KR100256833B1.
Materials:
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Diphenyl oxalate
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Concentrated sulfuric acid (H₂SO₄)
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Concentrated nitric acid (HNO₃)
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Ice
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Water (deionized)
Procedure:
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In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath to -5 to 0 °C, slowly add diphenyl oxalate to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
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Maintain the temperature of the reaction mixture between -5 and 5 °C while stirring.
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After the addition is complete, continue stirring at this temperature for an additional 1-2 hours.
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Monitor the reaction progress using a suitable technique (e.g., TLC).
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Upon completion, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
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A precipitate of crude bis(4-nitrophenyl) oxalate will form.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
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Dry the crude product under vacuum.
Experimental Protocol 2: Purification of Bis(4-nitrophenyl) oxalate by Recrystallization
Materials:
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Crude bis(4-nitrophenyl) oxalate
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A suitable solvent system (e.g., a mixture of toluene (B28343) and hexane, or ethyl acetate and hexane)
Procedure:
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Dissolve the crude bis(4-nitrophenyl) oxalate in a minimum amount of the hot solvent (e.g., toluene or ethyl acetate).
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If necessary, hot filter the solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold, less polar co-solvent (e.g., hexane).
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Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization 1: Synthesis of Bis(4-nitrophenyl) oxalate
Spectroscopic Characterization (Predicted)
Due to the lack of available experimental spectra for bis(4-nitrophenyl) oxalate, the following are predicted characteristic spectral features based on its structure.
Table 3: Predicted Spectroscopic Data for Bis(4-nitrophenyl) oxalate
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Two doublets in the aromatic region (around 7.5-8.5 ppm), corresponding to the ortho and meta protons of the p-nitrophenyl groups. The integration ratio of these doublets would be 1:1. |
| ¹³C NMR | Signals for the carbonyl carbons of the oxalate group (around 150-160 ppm). Aromatic carbon signals, including those attached to the nitro group and the ester oxygen, would also be present. |
| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester carbonyl groups (around 1750-1780 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the nitro groups (around 1530 and 1350 cm⁻¹). C-O stretching vibrations for the ester linkage. |
Chemiluminescence
Bis(4-nitrophenyl) oxalate is a key component in peroxyoxalate chemiluminescence (PO-CL) systems, which are known for their high quantum yields. The reaction involves the oxidation of the oxalate ester by hydrogen peroxide, leading to the formation of a high-energy intermediate, which then excites a fluorescent molecule (fluorophore). The decay of the excited fluorophore results in the emission of light.
Experimental Protocol 3: Peroxyoxalate Chemiluminescence Demonstration
This is a general protocol that can be adapted for use with bis(4-nitrophenyl) oxalate.
Materials:
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Bis(4-nitrophenyl) oxalate
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A suitable fluorophore (e.g., 9,10-diphenylanthracene (B110198) for blue light, or rubrene (B42821) for yellow-orange light)
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A suitable organic solvent (e.g., ethyl acetate or a mixture of dimethyl phthalate (B1215562) and tert-butanol)
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Hydrogen peroxide (30-35% solution)
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A weak base catalyst (e.g., sodium salicylate (B1505791) or triethylamine)
Procedure:
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Solution A: Prepare a solution of bis(4-nitrophenyl) oxalate and the chosen fluorophore in the organic solvent.
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Solution B: Prepare a solution of hydrogen peroxide and the catalyst in the same solvent system.
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In a darkened environment, add Solution B to Solution A and gently swirl the mixture.
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Observe the emission of light. The color of the light will depend on the fluorophore used.
Mandatory Visualization 2: Mechanism of Peroxyoxalate Chemiluminescence
Safety and Handling
Bis(4-nitrophenyl) oxalate should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the eyes, skin, and respiratory system. As with all nitrated aromatic compounds, it should be treated as potentially toxic. Store in a tightly sealed container in a cool, dry place away from light, moisture, and incompatible materials such as strong bases and oxidizing agents.
This guide provides a foundational understanding of bis(4-nitrophenyl) oxalate. Further experimental work is necessary to fully characterize this compound and optimize its use in various applications.
